2-Methyl-4-phenoxybenzaldehyde
Overview
Description
2-Methyl-4-phenoxybenzaldehyde is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is known that similar compounds can have varying bioavailability depending on their chemical structure .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2-Methyl-4-phenoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the oxidative metabolism of various substrates . The interaction with these enzymes suggests that this compound may undergo metabolic transformations, leading to the formation of reactive intermediates. Additionally, it has been noted to influence the activity of certain oxidoreductases, which are involved in redox reactions within cells .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to induce cell cycle arrest and inhibit cell differentiation in certain cell lines . This compound also generates reactive oxygen species (ROS), which can lead to oxidative stress and potential immunotoxicity . Furthermore, this compound has been associated with apoptosis and replicative DNA synthesis in hepatocytes, indicating its potential impact on liver cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on cytochrome P450 enzymes, leading to the formation of enzyme-substrate complexes that facilitate oxidative metabolism . This binding interaction can result in the activation or inhibition of enzyme activity, depending on the specific context. Additionally, the compound’s ability to generate ROS suggests that it may induce oxidative damage to cellular components, including DNA, proteins, and lipids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and chronic cellular damage . These findings highlight the importance of controlling experimental conditions to ensure the reliability of results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been noted, where a certain dosage level must be reached before adverse effects become apparent. High doses of this compound have been associated with liver toxicity, including hepatocellular damage and increased liver enzyme levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These pathways include oxidation, reduction, and hydrolysis reactions that transform the compound into various metabolites. The involvement of these enzymes suggests that this compound may influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its accumulation in particular cellular compartments. The distribution of this compound can affect its localization and concentration within different tissues, influencing its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound has been found to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress . The presence of specific targeting signals on this compound directs it to these compartments, ensuring its proper function within the cell .
Properties
IUPAC Name |
2-methyl-4-phenoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-9-14(8-7-12(11)10-15)16-13-5-3-2-4-6-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSJFPSCOWYPRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703005 | |
Record name | 2-Methyl-4-phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57830-12-3 | |
Record name | 2-Methyl-4-phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.